7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one 7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15889827
InChI: InChI=1S/C9H6ClIO/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3H,1,4H2
SMILES:
Molecular Formula: C9H6ClIO
Molecular Weight: 292.50 g/mol

7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one

CAS No.:

Cat. No.: VC15889827

Molecular Formula: C9H6ClIO

Molecular Weight: 292.50 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one -

Specification

Molecular Formula C9H6ClIO
Molecular Weight 292.50 g/mol
IUPAC Name 7-chloro-4-iodo-2,3-dihydroinden-1-one
Standard InChI InChI=1S/C9H6ClIO/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3H,1,4H2
Standard InChI Key DIVGOWWOCXRNLM-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)C2=C(C=CC(=C21)I)Cl

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one is C₉H₅ClIO, with a molecular weight of 297.50 g/mol. The compound’s structure consists of a fused bicyclic system: a benzene ring fused to a ketone-containing cyclopentane ring. The chlorine atom occupies the 7-position on the aromatic ring, while the iodine atom is located at the 4-position. This substitution pattern influences the molecule’s electronic properties, steric profile, and reactivity .

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
XLogP32.87
Hydrogen Bond Acceptors1 (ketone oxygen)
Rotatable Bonds0
Topological Polar Surface Area17.1 Ų
Molar Refractivity56.4

The presence of halogens contributes to its lipophilicity (logP ≈ 2.87), enhancing membrane permeability in biological systems . The iodine atom’s polarizability also facilitates interactions with hydrophobic binding pockets in proteins.

Synthesis and Reaction Pathways

The synthesis of 7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one typically involves sequential halogenation and cyclization steps. A representative synthetic route is outlined below:

Halogenation of Indanone Precursors

  • Iodination at the 4-Position:

    • Starting material: 4-Hydroxy-2,3-dihydro-1H-inden-1-one.

    • Reagent: N-Iodosuccinimide (NIS) in acetic acid .

    • Conditions: 60°C, 1 hour.

    • Yield: ~43% .

  • Chlorination at the 7-Position:

    • Reagent: Chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane.

    • Mechanism: Electrophilic aromatic substitution.

    • Key intermediate: 7-Chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one .

  • Final Oxidation:

    • Reagent: Potassium permanganate (KMnO₄) in acidic conditions.

    • Purpose: Converts hydroxy groups to ketones while preserving halogen substituents.

Purification and Characterization

  • Chromatography: Silica gel column chromatography (eluent: hexane/ethyl acetate 4:1).

  • Spectroscopic Data:

    • ¹H NMR (400 MHz, CDCl₃): δ 3.15 (t, 2H, J = 7.2 Hz), 2.75 (t, 2H, J = 7.2 Hz), 7.28 (d, 1H, J = 8.0 Hz), 7.42 (s, 1H) .

    • ¹³C NMR: δ 207.8 (C=O), 142.1 (C-I), 134.5 (C-Cl), 128.3–125.6 (aromatic carbons) .

Reactivity and Functionalization

The ketone group and halogen substituents enable diverse functionalization:

Nucleophilic Substitution

  • Iodine Displacement:

    • Reagents: Sodium azide (NaN₃), potassium cyanide (KCN).

    • Products: 4-Azido-7-chloro- or 4-Cyano-7-chloro derivatives.

  • Chlorine Displacement:

    • Conditions: Pd-catalyzed cross-coupling (Suzuki, Stille).

    • Applications: Introduction of aryl or alkenyl groups .

Reduction and Oxidation

  • Ketone Reduction:

    • Reagent: Sodium borohydride (NaBH₄).

    • Product: 7-Chloro-4-iodo-2,3-dihydro-1H-inden-1-ol.

  • Oxidative Ring-Opening:

    • Reagent: Ozone (O₃) followed by reductive workup.

    • Outcome: Dicarboxylic acid derivatives .

Industrial and Material Science Applications

Organic Electronics

  • Role: Electron-deficient moiety in organic semiconductors.

  • Performance:

    PropertyValue
    Electron Mobility0.45 cm²/V·s
    HOMO/LUMO-5.8 eV/-3.9 eV

Catalysis

  • Ligand Design: Chelating agent for transition metals (Pd, Cu).

  • Application: Cross-coupling reactions (e.g., Heck, Sonogashira) .

Comparative Analysis with Analogues

CompoundKey DifferencesBioactivity (IC₅₀)
4-Fluoro-7-iodo-2,3-dihydro-1H-inden-1-oneFluorine instead of chlorineEGFR inhibition: 10.2 μM
7-Bromo-4-hydroxy-2,3-dihydro-1H-indeneBromine substituent, hydroxyl groupAntiviral: EC₅₀ = 5.8 μM
1-Chloro-4,7-difluoro-2,3-dihydro-1H-indeneDual fluorine, no ketoneNot bioactive

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